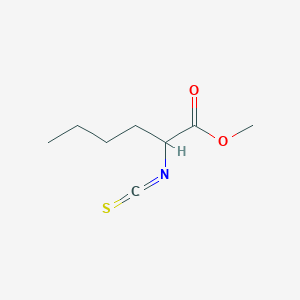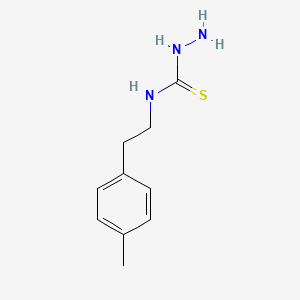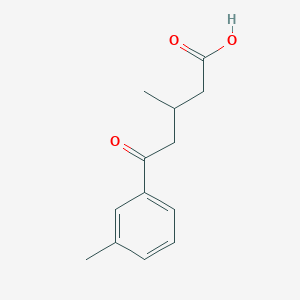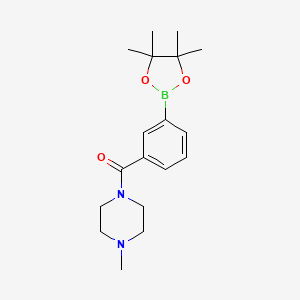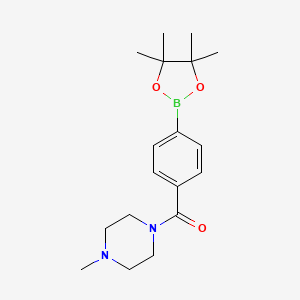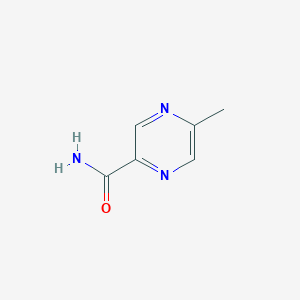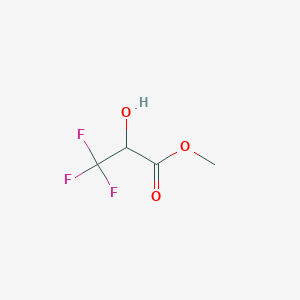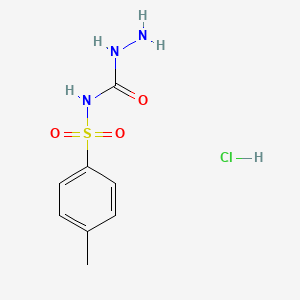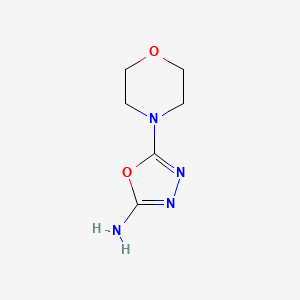![molecular formula C10H7NOS B1302316 2-[(Thiophen-2-yl)carbonyl]pyridine CAS No. 6602-63-7](/img/structure/B1302316.png)
2-[(Thiophen-2-yl)carbonyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(Thiophen-2-yl)carbonyl]pyridine” is a chemical compound with the CAS Number: 6602-63-7 . It has a molecular weight of 190.25 . The IUPAC name for this compound is pyridin-2-yl (1H-1lambda3-thiophen-2-yl)methanone .
Molecular Structure Analysis
The InChI code for “2-[(Thiophen-2-yl)carbonyl]pyridine” is 1S/C10H8NOS/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7,13H . This code provides a unique identifier for the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving “2-[(Thiophen-2-yl)carbonyl]pyridine” are not available, thiophene derivatives are known to undergo a variety of electrophilic, nucleophilic, and radical reactions .
Physical And Chemical Properties Analysis
科学的研究の応用
Application 1: Fluorescent Sensor for Fe (III) Ions
- Summary of Application: A novel di (thiophen-2-yl) substituted and pyrene-pyridine fluorescent molecular hybrid was synthesized. This hybrid molecule was used as a selective and sensitive colorimetric, and ratiometric fluorescent sensor for Fe (III) ions .
- Methods of Application: The multicomponent Chichibabin pyridine synthesis reaction was used to synthesize the fluorescent molecular hybrid. Both computational (DFT and TD-DFT) and experimental investigations were performed to understand the photophysical properties of the synthesized new structural scaffold .
- Results or Outcomes: The synthesized ligand displays highly selective fluorescent sensing properties towards Fe 3+ ions when compared to other competitive metal ions. The photophysical properties studies reveal that the synthesized hybrid molecule has a binding constant of 2.30×10 3 M −1 with limit of detection (LOD) of 4.56×10 −5 M (absorbance mode) and 5.84×10 –5 M (emission mode) for Fe 3+ ions .
Application 2: Industrial Chemistry and Material Science
- Summary of Application: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
- Methods of Application: The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
- Results or Outcomes: The use of thiophene derivatives in these applications has led to advancements in the fields of industrial chemistry and material science .
Application 3: Anti-Inflammatory and Anti-Psychotic Drugs
- Summary of Application: Thiophene-based compounds have been used in the development of anti-inflammatory and anti-psychotic drugs .
- Methods of Application: Various synthetic methods are used to produce these compounds, including condensation reactions .
- Results or Outcomes: Drugs such as Tipepidine and Articaine, which contain a thiophene framework, have been used as nonsteroidal anti-inflammatory drugs and dental anesthetics, respectively .
Application 4: Antimicrobial Agents
- Summary of Application: Thiophene-based compounds have shown antimicrobial properties .
- Methods of Application: Various synthetic methods, including condensation reactions, are used to produce these compounds .
- Results or Outcomes: Some synthesized derivatives have shown inhibitory effects against organisms such as B. subtilis, E. coli, P. vulgaris, and S. aureus .
Application 5: Fluorescent Probes
- Summary of Application: Thiophene-based compounds have been used to create fluorescent probes for various metal ions .
- Methods of Application: The probes are synthesized through various reactions and then evaluated for their selectivity with different metal ions .
- Results or Outcomes: The probes have shown selectivity for certain metal ions over others .
Application 6: Fluorescent Probes
- Summary of Application: Thiophene-based compounds have been used to create fluorescent probes for various metal ions .
- Methods of Application: The probes are synthesized through various reactions and then evaluated for their selectivity with different metal ions .
- Results or Outcomes: The probes have shown selectivity for certain metal ions over others .
Application 7: Industrial Chemistry
- Summary of Application: Thiophene-based compounds have been used in industrial chemistry as corrosion inhibitors .
- Methods of Application: Various synthetic methods, including condensation reactions, are used to produce these compounds .
- Results or Outcomes: The use of thiophene derivatives in these applications has led to advancements in the fields of industrial chemistry .
Application 8: Material Science
- Summary of Application: Thiophene-based compounds have been used in material science for the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
- Methods of Application: Various synthetic methods, including condensation reactions, are used to produce these compounds .
- Results or Outcomes: The use of thiophene derivatives in these applications has led to advancements in the fields of material science .
Safety And Hazards
将来の方向性
Thiophene and its derivatives, including “2-[(Thiophen-2-yl)carbonyl]pyridine”, have been shown to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are attracting great interest in industry as well as academia . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .
特性
IUPAC Name |
pyridin-2-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJVASLIHPOECX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Thiophen-2-yl)carbonyl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

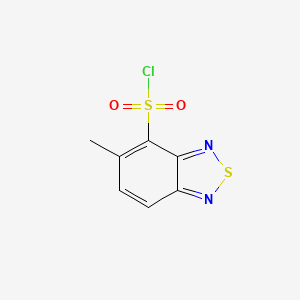
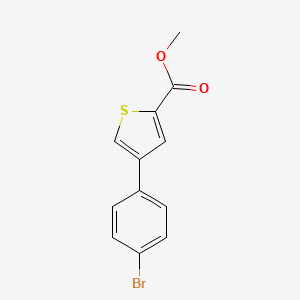
![Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1302236.png)
![2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302238.png)
![8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1302241.png)
